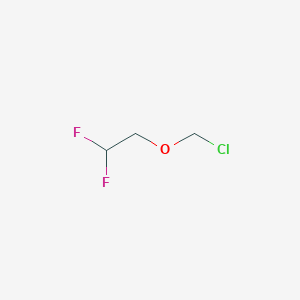![molecular formula C8H13ClF3N3 B2652855 3-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride CAS No. 2375274-77-2](/img/structure/B2652855.png)
3-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride, also known as TFMDP, is a chemical compound. It has the IUPAC name 3- (3- (trifluoromethyl)-3H-diazirin-3-yl)piperidine hydrochloride . The CAS Number is 2230798-45-3 .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C7H10F3N3.ClH/c8-7(9,10)6(12-13-6)5-2-1-3-11-4-5;/h5,11H,1-4H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
The molecular weight of this compound is 229.63 . The compound is stored at a temperature of 4 degrees Celsius . It appears as an oil .Scientific Research Applications
Ring Contraction and Synthesis Techniques
- Research has demonstrated the ability to achieve ring contraction of 3-hydroxy-3-(trifluoromethyl)piperidines through an aziridinium intermediate, facilitating the synthesis of 2-substituted 2-(trifluoromethyl)pyrrolidines with a quaternary center at the C2 position. This methodology presents a novel approach for constructing complex structures with potential applications in pharmaceutical synthesis and material science (Feraldi‐Xypolia et al., 2015).
Photoaffinity Probes
- Studies on the photolysis of 3-aryl-3-(trifluoromethyl)diazirines highlight their application in creating photoaffinity probes for biological research. The photoproducts formed through this process suggest potential limitations in their use for obtaining primary sequence data in biological systems due to the possibility of photoinsertion products undergoing similar hydrolysis processes (Platz et al., 1991).
Microlithography
- The preparation of 3-diazopiperi-2,4-diones explored as photoactive substrates for microlithography represents another significant application. These compounds absorb in the deep ultraviolet spectral range, undergo the Wolff rearrangement with high quantum yield, and produce transparent, base-soluble photoproducts, making them ideal chromophores for nonchemically amplified photoresists (Tattersall et al., 2004).
Hydrophobic Coatings
- The synthesis and characterization of 3-aryl-3-(trifluormethyl)diazirine functionalized highly fluorinated phosphonium salts (HFPS) have been utilized as photoinduced carbene precursors for creating hydrophobic coatings on cotton and paper surfaces. This application demonstrates the versatility of these compounds in material science, offering new avenues for developing water-repellent materials (Ghiassian et al., 2012).
Safety and Hazards
The compound has several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and others .
properties
IUPAC Name |
3-[[3-(trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3N3.ClH/c9-8(10,11)7(13-14-7)4-6-2-1-3-12-5-6;/h6,12H,1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNLYHTZVQSEDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2(N=N2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Rac-2-[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid](/img/structure/B2652777.png)









